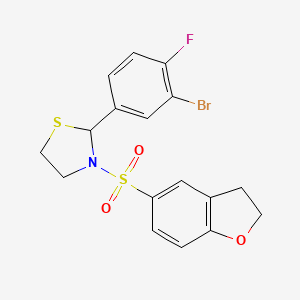
2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine is a synthetic organic compound characterized by its complex molecular structure, which includes a thiazolidine ring, a bromofluorophenyl group, and a dihydrobenzofuran sulfonyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Bromofluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a bromofluorobenzene derivative is introduced to the thiazolidine ring.
Attachment of the Dihydrobenzofuran Sulfonyl Group: This step can be performed using sulfonylation reactions, where the dihydrobenzofuran moiety is sulfonylated and then coupled to the thiazolidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromofluorophenyl group or the sulfonyl group, potentially leading to dehalogenation or desulfonylation.
Substitution: The bromine atom in the bromofluorophenyl group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated or desulfonylated derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to known bioactive molecules.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities. Its unique properties might make it suitable for applications in materials science or as a specialty chemical.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine would depend on its specific biological target. Generally, it could act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromofluorophenyl group might facilitate binding through halogen bonding, while the sulfonyl group could enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromo-4-fluorophenyl)thiazolidine: Lacks the dihydrobenzofuran sulfonyl group, potentially altering its biological activity and chemical reactivity.
3-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)thiazolidine: Lacks the bromofluorophenyl group, which might reduce its potency in certain applications.
2-(4-Fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine: Similar but without the bromine atom, which could affect its reactivity and binding properties.
Uniqueness
The presence of both the bromofluorophenyl group and the dihydrobenzofuran sulfonyl moiety in 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine makes it unique. This combination of functional groups can confer distinct chemical and biological properties, potentially making it more effective in certain applications compared to its analogs.
Propriétés
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3S2/c18-14-10-12(1-3-15(14)19)17-20(6-8-24-17)25(21,22)13-2-4-16-11(9-13)5-7-23-16/h1-4,9-10,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSCQONQQXIZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCSC3C4=CC(=C(C=C4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)
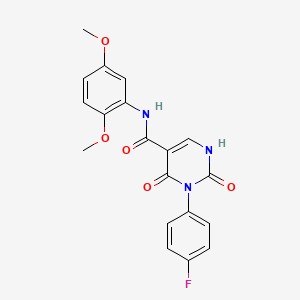
![Ethyl 3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2723302.png)
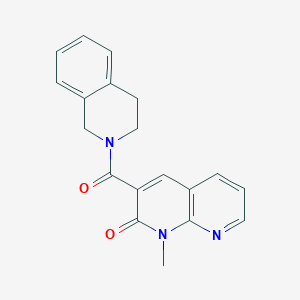

![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)
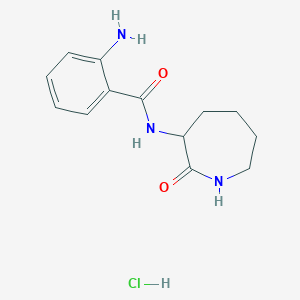
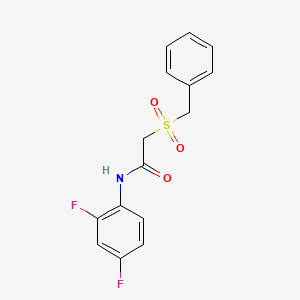
![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)
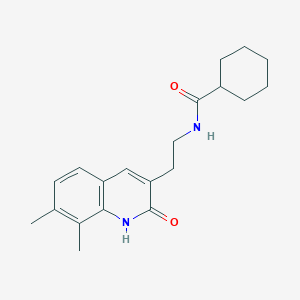

![2-cyano-N-[(furan-2-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2723319.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2723320.png)
![2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723321.png)
